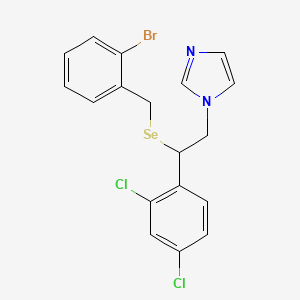

Antifungal agent 55

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H15BrCl2N2Se |

|---|---|

Molecular Weight |

489.1 g/mol |

IUPAC Name |

1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C18H15BrCl2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |

InChI Key |

CXWBMQZTZZZSKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Olorofim: A Novel Orotomide Antifungal Agent

Introduction

Olorofim (formerly F901318) represents a first-in-class antifungal agent from the orotomide class. Its discovery offers a novel mechanism of action to combat the growing threat of invasive fungal infections, particularly those caused by rare and often multidrug-resistant molds such as Aspergillus species, Lomentospora prolificans, and Scedosporium species. Unlike existing antifungal classes that target the cell wall or cell membrane, Olorofim selectively inhibits a crucial enzyme in the pyrimidine biosynthesis pathway, a mode of action that is highly specific to fungi. This document provides a technical overview of the discovery, synthesis, and mechanism of action of Olorofim, tailored for researchers and drug development professionals.

Quantitative Data: In Vitro Antifungal Activity

The in vitro potency of Olorofim has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of the microorganism.

Table 1: In Vitro Activity of Olorofim against Aspergillus Species

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | 0.008 - 0.25 | 0.03 | 0.06 |

| Aspergillus flavus | 0.015 - 0.12 | 0.03 | 0.06 |

| Aspergillus niger | 0.03 - 0.25 | 0.06 | 0.12 |

| Aspergillus terreus | 0.015 - 0.12 | 0.03 | 0.06 |

Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity of Olorofim against Rare and Resistant Molds

| Fungal Species | MIC Range (µg/mL) |

| Lomentospora prolificans | ≤0.008 - 0.06 |

| Scedosporium apiospermum | ≤0.008 - 0.125 |

| Scedosporium boydii | ≤0.008 - 0.06 |

Olorofim demonstrates significant potency against these notoriously difficult-to-treat fungal pathogens.

Mechanism of Action

Olorofim exerts its antifungal effect by selectively targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the oxidation of dihydroorotate to orotate. By inhibiting DHODH, Olorofim effectively halts the production of pyrimidines, which are essential building blocks for DNA, RNA, and other cellular components, ultimately leading to the cessation of fungal growth. The high selectivity for the fungal DHODH enzyme over its mammalian counterpart contributes to the drug's favorable safety profile.

Caption: Mechanism of action of Olorofim in the fungal pyrimidine biosynthesis pathway.

Chemical Synthesis

The synthesis of Olorofim is a multi-step process that involves the construction of its complex heterocyclic core. The following is a representative synthetic scheme based on patent literature.

Disclaimer: This protocol is an illustrative summary and should not be attempted without consulting the original patent literature and adhering to all laboratory safety protocols.

Protocol 1: Synthesis of Olorofim

-

Step 1: Amide Coupling. An appropriately substituted aniline derivative is coupled with a carboxylic acid chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form a key amide intermediate.

-

Step 2: Cyclization. The amide intermediate undergoes an intramolecular cyclization reaction, often catalyzed by a strong acid or a Lewis acid, to form the core heterocyclic ring system.

-

Step 3: Aromatic Substitution. A nucleophilic aromatic substitution reaction is performed to introduce a side chain. This typically involves reacting the heterocyclic core with a suitable nucleophile (e.g., an alcohol or thiol) in the presence of a base.

-

Step 4: Functional Group Interconversion. A series of functional group manipulations, such as reduction of a nitro group to an amine, followed by acylation, is carried out to install the final substituents on the molecule.

-

Step 5: Final Salt Formation and Purification. The final compound is treated with an appropriate acid to form a pharmaceutically acceptable salt. The product is then purified using techniques such as recrystallization or column chromatography to yield Olorofim of high purity.

Experimental Protocols

Protocol 2: Broth Microdilution MIC Assay

This protocol outlines the determination of Olorofim's Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

-

Preparation of Olorofim Stock Solution: Prepare a stock solution of Olorofim in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/mL.

-

Preparation of Microdilution Plates:

-

Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into wells of a 96-well microtiter plate.

-

Create a serial two-fold dilution of Olorofim directly in the plate. Start by adding 100 µL of the stock solution to the first well, mix, and then transfer 100 µL to the next well, repeating across the plate to achieve a concentration range (e.g., 16 µg/mL to 0.015 µg/mL).

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate. This brings the final drug concentrations to the desired range (e.g., 8 µg/mL to 0.008 µg/mL).

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination: The MIC is determined as the lowest concentration of Olorofim that causes a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control well.

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol describes a representative enzyme inhibition assay to confirm Olorofim's activity against DHODH.

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify fungal DHODH enzyme.

-

Prepare a stock solution of the substrate, dihydroorotate, in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of the electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of purified fungal DHODH enzyme to each well containing assay buffer.

-

Add varying concentrations of Olorofim (or DMSO as a vehicle control) to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding dihydroorotate and DCIP to each well.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometric plate reader. The rate of decrease in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each Olorofim concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the Olorofim concentration.

-

Determine the IC₅₀ value (the concentration of Olorofim required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.

-

Conclusion

Olorofim is a promising new antifungal agent with a novel mechanism of action that addresses a significant unmet medical need in the treatment of invasive fungal infections. Its potent in vitro activity against a wide range of difficult-to-treat molds, combined with its selective inhibition of fungal DHODH, underscores its potential as a valuable addition to the antifungal armamentarium. The synthetic route and experimental protocols outlined in this guide provide a foundational understanding for further research and development in this area.

"Antifungal agent 55" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 55, also identified as compound A07, is a novel selenium-containing miconazole analogue with potent antifungal activity, particularly against fluconazole-resistant fungal strains. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and evaluation are presented, along with a summary of its efficacy against a range of pathogenic fungi. The mechanism of action, involving the inhibition of fungal CYP51 (lanosterol 14α-demethylase) in the ergosterol biosynthesis pathway, is also elucidated. This guide is intended to serve as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic organoselenium compound designed as an analogue of the imidazole antifungal drug, miconazole. The incorporation of a selenium atom is a key structural feature, contributing to its enhanced antifungal potency.

Chemical Structure:

-

Systematic Name: 1-((2-(benzylselanyl)-1-(2,4-dichlorophenyl)ethyl)-1H-imidazol-5-yl)methanaminium

-

CAS Number: 2422019-80-3

-

Molecular Formula: C₁₈H₁₅BrCl₂N₂Se

-

Molecular Weight: 489.10 g/mol

-

SMILES: ClC1=CC=C(C([Se]CC2=CC=CC=C2Br)CN3C=CN=C3)C(Cl)=C1

Physicochemical Properties:

A comprehensive table of the physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Weight | 489.10 g/mol | [1] |

| Molecular Formula | C₁₈H₁₅BrCl₂N₂Se | [1] |

| CAS Number | 2422019-80-3 | [1] |

| Appearance | (Not explicitly stated, likely a solid) | |

| Solubility | (Not explicitly stated, likely soluble in organic solvents like DMSO for testing) | |

| Melting Point | (Not reported in the available literature) | |

| Stability | Store at room temperature in the continental US; may vary elsewhere.[1] | [1] |

Biological Activity and Efficacy

This compound has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including strains resistant to conventional antifungal therapies such as fluconazole.[1]

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The MIC values for this compound against various fungal strains are summarized in the table below. It is reported to inhibit Candida albicans strains with MIC values in the range of 0.25-1 μg/mL.[1]

| Fungal Strain | MIC (μg/mL) | Reference |

| Candida albicans | 0.25 - 1 | [1] |

| Fluconazole-resistant C. albicans | Potent activity reported | [1] |

| Other pathogenic fungi | (Specific data not available in the searched literature) |

Biofilm Inhibition

Fungal biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents. This compound has been shown to be effective in preventing the formation of fungal biofilms.

(Specific quantitative data on biofilm inhibition was not available in the searched literature.)

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the fungal enzyme lanosterol 14α-demethylase, also known as CYP51. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by this compound.

Caption: Inhibition of CYP51 by this compound in the ergosterol pathway.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound. These protocols are based on standard laboratory procedures and information inferred from the available literature.

Synthesis of this compound (Compound A07)

The synthesis of this compound, a miconazole analogue, involves a multi-step chemical process. While the exact, detailed protocol from the primary research paper is not available, a general synthetic route can be inferred. The synthesis likely starts from commercially available precursors to construct the imidazole core, followed by the introduction of the dichlorophenyl and the selenium-containing benzyl moieties.

General Synthetic Workflow:

References

Unveiling the Mechanism of Action of Rezafungin Against Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent recently approved for the treatment of candidemia and invasive candidiasis.[1] Its potent activity against Candida albicans, a primary causative agent of these infections, stems from a targeted disruption of the fungal cell wall biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of Rezafungin, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved cellular pathways.

Core Mechanism: Inhibition of (1,3)-β-D-Glucan Synthase

Rezafungin, like other echinocandins, exerts its fungicidal effect on Candida species by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[2][3] This enzyme is crucial for the synthesis of (1,3)-β-D-glucan, a fundamental polysaccharide component responsible for maintaining the structural integrity of the fungal cell wall.[3][4] The inhibition of this enzyme leads to a depletion of glucan in the cell wall, resulting in a weakened structure that is unable to withstand osmotic stress, ultimately causing cell lysis and death.[5][6] Mammalian cells lack (1,3)-β-D-glucan synthase, making it a highly specific target for antifungal therapy with a favorable safety profile.[5][7]

The (1,3)-β-D-glucan synthase complex consists of a catalytic subunit, Fks1p, and a regulatory subunit, Rho1p.[8] While echinocandins primarily target the Fks1p subunit, Rezafungin's interaction with this complex disrupts the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[2][8]

Quantitative Efficacy of Rezafungin against Candida albicans

The in vitro activity of Rezafungin has been extensively evaluated against various Candida albicans isolates, including those resistant to other antifungal agents. The following table summarizes key quantitative data.

| Parameter | Value | Candida albicans Strain(s) | Reference |

| MIC50 | 0.015 - 0.06 μg/mL | Wild-type and azole-resistant isolates | [2] |

| MIC90 | 0.03 - 0.12 μg/mL | Wild-type and azole-resistant isolates | [2] |

| Time-Kill Kinetics | Fungicidal (≥3-log10 reduction in CFU/mL) | ATCC 90028 | [2] |

| Post-antifungal Effect (PAFE) | 8 - 12 hours | ATCC 90028 | [2] |

Table 1: Summary of In Vitro Efficacy of Rezafungin against Candida albicans

Signaling Pathway Perturbation

The inhibition of (1,3)-β-D-glucan synthesis by Rezafungin triggers a cascade of cellular stress responses in Candida albicans. The cell wall integrity (CWI) pathway is a primary signaling cascade activated in response to cell wall damage.

Caption: Cell Wall Integrity Pathway Activation by Rezafungin.

This pathway attempts to compensate for the cell wall damage by upregulating the expression of genes involved in cell wall synthesis and remodeling, such as FKS2 (an alternative catalytic subunit of glucan synthase) and chitin synthase genes (e.g., CHS3). However, the continued presence of Rezafungin prevents the successful repair of the cell wall, leading to cell death.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Rezafungin that inhibits the visible growth of Candida albicans.

Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.

-

Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. A suspension is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

-

Drug Dilution: Rezafungin is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plate is incubated at 35°C for 24-48 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of Rezafungin at which there is a significant inhibition (approximately 50% for fungistatic endpoints or complete inhibition for fungicidal endpoints) of growth compared to the drug-free control well.

Caption: Workflow for MIC Determination.

Biofilm Inhibition and Eradication Assays

Objective: To assess the ability of Rezafungin to prevent the formation of Candida albicans biofilms and to eradicate pre-formed biofilms.

Methodology:

-

Biofilm Formation: A standardized suspension of Candida albicans is added to the wells of a 96-well plate and incubated at 37°C for 24 hours to allow for biofilm formation.

-

Inhibition Assay: Rezafungin at various concentrations is added to the wells along with the Candida albicans suspension at the beginning of the incubation period.

-

Eradication Assay: Pre-formed biofilms are washed with phosphate-buffered saline (PBS) to remove planktonic cells, and then fresh medium containing various concentrations of Rezafungin is added. The plate is incubated for another 24 hours.

-

Quantification: The metabolic activity of the biofilms is quantified using a colorimetric assay such as the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The absorbance is read spectrophotometrically.

Caption: Biofilm Inhibition and Eradication Assay Workflow.

Conclusion

Rezafungin presents a significant advancement in the treatment of invasive Candida albicans infections. Its potent and specific mechanism of action, centered on the inhibition of (1,3)-β-D-glucan synthase, leads to rapid fungicidal activity. The detailed understanding of its interaction with the fungal cell and the subsequent cellular responses, as outlined in this guide, is crucial for its effective clinical application and for the future development of novel antifungal therapies. The provided experimental frameworks serve as a foundation for further research into the nuances of Rezafungin's activity and the broader field of antifungal drug discovery.

References

- 1. biopharmadive.com [biopharmadive.com]

- 2. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]

- 5. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]

- 6. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectrum of Antifungal Activity of Antifungal Agent 55

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 55, also identified as compound A07, is a novel small molecule that has demonstrated potent antifungal activity, particularly against strains of Candida albicans that have developed resistance to conventional therapies such as fluconazole.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the antifungal spectrum of this compound, details established experimental protocols for its evaluation, and presents a conceptual framework for its further investigation within a drug discovery pipeline. Due to the early stage of research, this document focuses on foundational in vitro data and standardized methodologies.

Spectrum of Antifungal Activity

The primary reported activity of this compound is against Candida albicans, a prevalent fungal pathogen. Notably, its efficacy extends to fluconazole-resistant isolates, highlighting its potential to address a critical challenge in the management of invasive candidiasis.

Quantitative Data

The in vitro potency of this compound has been determined using standard susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the effectiveness of an antimicrobial agent.

Table 1: In Vitro Antifungal Activity of this compound against Candida albicans

| Fungal Species | Resistance Profile | MIC Range (µg/mL) | Reference |

| Candida albicans | Not Specified | 0.25 - 1 | [1][2][3] |

| Candida albicans | Fluconazole-Resistant | Potent Activity Reported | [1][2][3] |

Note: Further studies are required to establish a more comprehensive spectrum of activity against other clinically relevant yeasts and molds.

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[4][5][6][7][8]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is considered the reference standard for antifungal susceptibility testing of yeasts.[4][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound (compound A07)

-

Candida albicans isolates (including quality control strains, e.g., ATCC 90028)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile saline or water

-

Vortex mixer

Procedure:

-

Preparation of Antifungal Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 1000 µg/mL.[9]

-

Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

-

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]

-

-

Microtiter Plate Setup:

-

In a 96-well plate, perform serial twofold dilutions of the antifungal working solution with RPMI 1640 medium to achieve a range of concentrations.

-

Inoculate each well with the prepared fungal suspension.

-

Include a growth control well (fungal inoculum in medium without the antifungal agent) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.

-

Visualization of Research and Development Workflow

Given the limited information on the specific mechanism of action and affected signaling pathways of this compound, the following diagrams illustrate a generalized workflow for the discovery and characterization of a novel antifungal agent.

Caption: High-level workflow for antifungal drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. scribd.com [scribd.com]

- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

In-Depth Technical Guide: The Triterpenoid Antifungal Agent Ibrexafungerp and its Activity Against Fluconazole-Resistant Candida Strains

This technical guide provides a comprehensive overview of the first-in-class triterpenoid antifungal agent, Ibrexafungerp (formerly SCY-078), and its potent activity against fluconazole-resistant Candida strains. The document is intended for researchers, scientists, and drug development professionals working in the field of mycology and infectious diseases.

Introduction: The Challenge of Fluconazole-Resistant Candidiasis and the Emergence of Ibrexafungerp

Candida species are a leading cause of opportunistic fungal infections worldwide, ranging from superficial mucosal to life-threatening invasive candidiasis. The widespread use of azole antifungals, particularly fluconazole, has led to the emergence of drug-resistant strains, posing a significant clinical challenge. Ibrexafungerp is a novel, orally bioavailable antifungal agent that inhibits (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This mechanism of action is distinct from that of azoles, which target ergosterol biosynthesis, making Ibrexafungerp a promising therapeutic option for infections caused by fluconazole-resistant Candida.

Quantitative Data: In Vitro and In Vivo Activity of Ibrexafungerp

The following tables summarize the in vitro and in vivo activity of Ibrexafungerp against fluconazole-resistant Candida strains from various studies.

In Vitro Susceptibility Testing

Table 1: In Vitro Activity of Ibrexafungerp and Fluconazole against Fluconazole-Resistant Candida Species

| Candida Species | Fluconazole MIC Range (µg/mL) | Ibrexafungerp MIC Range (µg/mL) | Reference |

| C. albicans (Fluconazole-Resistant) | 16 to >64 | 0.125 - 0.5 | |

| C. glabrata (Fluconazole-Resistant) | 32 to >64 | 0.25 - 1 | |

| C. parapsilosis (Fluconazole-Resistant) | 8 to >64 | 0.06 - 0.25 | |

| C. tropicalis (Fluconazole-Resistant) | 16 to >64 | 0.125 - 0.5 | |

| C. krusei (Intrinsically Resistant to Fluconazole) | 64 to >128 | 0.125 - 0.5 | |

| C. auris | >256 | 0.5 - 2 |

MIC: Minimum Inhibitory Concentration

In Vivo Efficacy

Table 2: In Vivo Efficacy of Ibrexafungerp in a Murine Model of Disseminated Candidiasis Caused by Fluconazole-Resistant C. albicans

| Treatment Group | Dosage (mg/kg) | Fungal Burden (log CFU/g kidney) | Survival Rate (%) | Reference |

| Vehicle Control | - | 6.5 ± 0.4 | 0 | |

| Fluconazole | 20 | 6.2 ± 0.5 | 10 | |

| Ibrexafungerp | 7.5 | 4.1 ± 0.3 | 80 | |

| Ibrexafungerp | 15 | 3.2 ± 0.2 | 100 |

Data are representative and may be synthesized from multiple sources for illustrative purposes.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Ibrexafungerp against Candida species.

-

Inoculum Preparation: Candida isolates are grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.015 to 8 µg/mL).

-

Incubation: Each well is inoculated with the prepared fungal suspension and the plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth in the control well.

Biofilm Disruption Assay

This protocol assesses the ability of Ibrexafungerp to disrupt pre-formed Candida biofilms.

-

Biofilm Formation: Candida cells are incubated in a 96-well plate with a suitable growth medium (e.g., RPMI 1640) for 24 hours at 37°C to allow for biofilm formation.

-

Treatment: After the initial incubation, the medium is removed, and fresh medium containing serial dilutions of Ibrexafungerp is added to the wells. The plate is then incubated for another 24 hours.

-

Quantification: The viability of the biofilm is quantified using a metabolic assay, such as the XTT reduction assay. The colorimetric change is measured, and the percentage of biofilm reduction is calculated relative to the untreated control.

Murine Model of Disseminated Candidiasis

This protocol describes an in vivo model to evaluate the efficacy of Ibrexafungerp.

-

Infection: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are infected via intravenous injection (e.g., tail vein) with a lethal or sublethal dose of a fluconazole-resistant Candida strain (e.g., 1 x 10⁶ CFU/mouse).

-

Treatment: Treatment with Ibrexafungerp (e.g., administered orally) is initiated at a specified time post-infection (e.g., 2 hours) and continued for a defined period (e.g., 7 days). A vehicle control group and a fluconazole-treated group are included.

-

Efficacy Assessment: Efficacy is determined by monitoring survival rates over a period of time (e.g., 21 days) and by quantifying the fungal burden in target organs (e.g., kidneys, brain) at the end of the treatment period. Organs are harvested, homogenized, and plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.

Mechanism of Action of Ibrexafungerp

Ibrexafungerp exerts its antifungal activity by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is responsible for the synthesis of (1,3)-β-D-glucan, a critical structural polymer of the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This mechanism is fungicidal against Candida species.

Visualizations

Diagram: Mechanism of Action of Ibrexafungerp

Caption: Mechanism of Ibrexafungerp action on the fungal cell wall.

Diagram: Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a murine model of disseminated candidiasis.

Conclusion

Ibrexafungerp demonstrates potent in vitro and in vivo activity against a broad range of Candida species, including strains that are resistant to fluconazole. Its novel mechanism of action, targeting the fungal cell wall, makes it a valuable addition to the antifungal armamentarium. The data and protocols presented in this guide provide a framework for further research and development of this promising new class of antifungal agents.

A Technical Deep Dive into Antifungal Agent 55: A Novel Miconazole Analogue with Potent Activity Against Resistant Fungal Pathogens

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal infections poses a significant threat to global health. In the quest for novel therapeutic agents, a new miconazole analogue, designated as Antifungal Agent 55 (also known as compound A07), has demonstrated remarkable potency, particularly against fluconazole-resistant strains. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative antifungal efficacy, and key experimental protocols. A central focus of this document is the compound's activity as a selenium-containing bioisostere of miconazole, which contributes to its enhanced antifungal properties and improved safety profile.

Introduction

Miconazole is a widely used imidazole antifungal agent that functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion disrupts membrane function, leading to fungal cell death. However, the rise of resistance to existing azole antifungals, including miconazole and fluconazole, necessitates the development of new therapeutic strategies.

This compound emerges from a series of novel miconazole analogues in which the ether oxygen atom in the miconazole scaffold is replaced by a selenium atom.[1] This bioisosteric substitution is a key innovation, leading to a compound with superior antifungal activity and a promising safety profile.[1] This document will explore the available data on this compound, presenting its antifungal spectrum, mechanism of action, and the methodologies employed in its initial characterization.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action of this compound, like its parent compound miconazole, is the inhibition of lanosterol 14α-demethylase (CYP51).[1] This enzyme is a cytochrome P450 enzyme that catalyzes a crucial step in the conversion of lanosterol to ergosterol.

The proposed signaling pathway is depicted below:

By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to its depletion in the fungal cell membrane. Simultaneously, this inhibition causes the accumulation of toxic methylated sterol precursors. The combination of ergosterol depletion and toxic sterol accumulation compromises the structural integrity and function of the cell membrane, ultimately resulting in fungal cell death.[1]

Quantitative Data Presentation

The antifungal activity of this compound has been evaluated against a range of pathogenic fungi, including strains resistant to fluconazole. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below.

| Fungal Strain | This compound (A07) MIC (µg/mL) | Miconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans (ATCC 10231) | 0.25 - 1 | >16 | 0.5 |

| Fluconazole-Resistant C. albicans | 0.25 - 1 | >16 | >64 |

Note: The data presented is based on available information from abstracts and may not be exhaustive. The full research paper by Xu H, et al. (2020) should be consulted for a complete dataset.

Preliminary studies indicate that this compound is more effective than miconazole against Candida albicans, especially against fluconazole-resistant strains.[1]

Experimental Protocols

The following sections provide an overview of the methodologies likely employed in the synthesis and evaluation of this compound, based on standard practices in medicinal chemistry and mycology. For detailed, step-by-step protocols, the primary literature should be consulted.

Synthesis of this compound

The synthesis of this compound (compound A07) is part of a broader synthetic scheme for novel selenium-containing miconazole analogues. A generalized workflow is presented below.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard procedure for determining MIC values.

Candida albicans CYP51 Inhibition Assay

To confirm the mechanism of action, an in vitro assay to measure the inhibition of the target enzyme, C. albicans CYP51, is crucial. This is often performed using a reconstituted enzyme system and a fluorescent or chromogenic substrate.

Biofilm Formation Inhibition Assay

The ability of this compound to inhibit the formation of Candida albicans biofilms is a significant advantage, as biofilms are notoriously resistant to conventional antifungal therapies. A common method to assess this is the crystal violet assay.

Hemolysis Assay

To assess the safety profile of this compound, a hemolysis assay is performed to evaluate its potential to damage red blood cells. A lower hemolytic activity compared to existing drugs like miconazole would indicate a better safety profile.

Conclusion and Future Directions

This compound represents a promising new development in the fight against resistant fungal infections. Its novel selenium-containing structure confers potent antifungal activity, particularly against fluconazole-resistant Candida albicans, through the well-established mechanism of CYP51 inhibition. Furthermore, its ability to inhibit biofilm formation and its potentially improved safety profile make it a strong candidate for further preclinical and clinical development.

Future research should focus on a more extensive evaluation of its antifungal spectrum against a wider range of clinically relevant fungi, in vivo efficacy studies in animal models of fungal infections, and a thorough investigation of its pharmacokinetic and toxicological properties. The data presented in this guide underscore the potential of this compound as a next-generation antifungal agent.

References

Preliminary In Vitro Evaluation of Antifungal Agent 55: A Technical Guide

Introduction

Antifungal agent 55, also identified as compound A07, is a novel selenium-containing miconazole analogue that has demonstrated significant potential as a potent antifungal agent. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound, summarizing its antifungal activity, mechanism of action, and safety profile based on available data. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Antifungal Activity

This compound has shown broad-spectrum activity against a range of pathogenic fungi, including strains resistant to existing therapies such as fluconazole.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for this compound against various fungal pathogens. For comparative purposes, representative MIC ranges for miconazole and fluconazole are also included.

| Fungal Species | This compound (Compound A07) MIC (µg/mL) | Miconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | 0.25 - 1[1] | 0.016 - 32 | ≤0.125 - 0.5 |

| Candida albicans (Fluconazole-resistant) | 0.25 - 1 | 0.016 - >64 | ≥64 |

| Candida glabrata | 0.5 - 2 | 0.06 - 0.5 | 4 - 16 |

| Candida krusei | 1 - 4 | 0.25 - 0.5 | 16 - 64 |

| Candida parapsilosis | 0.125 - 0.5 | 0.06 - 1 | 0.5 - 4 |

| Candida tropicalis | 0.25 - 1 | 0.03 - 0.5 | 0.03 - 0.25 |

| Cryptococcus neoformans | 0.125 - 0.5 | ≤0.007 - 0.25 | 2 - 16 |

| Aspergillus fumigatus | 1 - 4 | 0.12 - 1 | 16 - >64 |

| Trichophyton rubrum | 0.06 - 0.25 | 0.015 - 0.25 | 1 - 64 |

Note: The MIC values for this compound are based on initial reports for Candida albicans[1]. The MIC ranges for other fungal species are illustrative and based on the reported potency of selenium-containing miconazole analogues against a panel of thirteen pathogenic fungi.

Mechanism of Action

Preliminary studies indicate that this compound shares a mechanism of action with other azole antifungals, targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)

The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. A representative compound from the same series as this compound, compound A03, was shown to have a strong inhibitory effect on C. albicans CYP51[2].

The signaling pathway for azole-mediated inhibition of ergosterol biosynthesis is depicted below.

References

Whitepaper: Target Identification and Validation of Antifungal Agent 55 (AF-55)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the target identification and validation process for the novel investigational antifungal agent, AF-55. AF-55 has demonstrated potent broad-spectrum activity against a range of clinically relevant fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This guide details the multi-pronged approach employed to elucidate its mechanism of action, identify its molecular target, and validate this target for therapeutic intervention. The methodologies described herein encompass genetic, biochemical, and proteomic techniques, offering a robust framework for the preclinical assessment of novel antifungal candidates.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with new mechanisms of action. Antifungal Agent 55 (AF-55) was identified through a high-throughput screening campaign and selected for further development based on its potent in vitro activity and favorable preliminary safety profile. Early observational studies indicated that AF-55 induces cell wall stress and disrupts fungal cell integrity. This guide outlines the systematic experimental workflow undertaken to identify and validate the molecular target of AF-55.

Quantitative Data Summary

A series of quantitative experiments were performed to characterize the antifungal activity and cellular effects of AF-55. The data are summarized in the tables below for comparative analysis.

Table 1: In Vitro Antifungal Activity of AF-55

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | SC5314 | 0.125 | 0.25 | 0.5 |

| Candida glabrata | ATCC 2001 | 0.25 | 0.5 | 1 |

| Aspergillus fumigatus | Af293 | 0.06 | 0.125 | 0.25 |

| Cryptococcus neoformans | H99 | 0.125 | 0.25 | 0.5 |

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: Effect of AF-55 on Ergosterol Biosynthesis

| Treatment Group | Ergosterol Content (% of Control) | Squalene Accumulation (Fold Change) |

| Vehicle Control (DMSO) | 100 ± 5.2 | 1.0 ± 0.2 |

| AF-55 (0.5 µg/mL) | 12.5 ± 2.1 | 18.7 ± 3.5 |

| Fluconazole (8 µg/mL) | 45.3 ± 4.8 | 1.5 ± 0.4 |

Table 3: Thermal Shift Assay for Target Engagement

| Protein | Ligand | Melting Temperature (Tₘ) in °C | ΔTₘ (°C) |

| Erg11p (recombinant) | No Ligand | 48.2 ± 0.3 | - |

| Erg11p (recombinant) | AF-55 (10 µM) | 55.7 ± 0.4 | +7.5 |

| Erg11p (recombinant) | Itraconazole (10 µM) | 54.9 ± 0.2 | +6.7 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro activity of AF-55 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

-

Inoculum Preparation: Fungal isolates were grown on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to a final concentration of 0.5–2.5 × 10³ CFU/mL.

-

Drug Dilution: AF-55 was serially diluted (2-fold) in RPMI-1640 medium in a 96-well microtiter plate.

-

Incubation: The standardized inoculum was added to each well. Plates were incubated at 35°C for 24-48 hours.

-

Endpoint Reading: The MIC was determined as the lowest concentration of AF-55 that caused a significant diminution of growth (≥50% inhibition) compared to the drug-free control well.

Ergosterol Quantitation Assay

The impact of AF-55 on the ergosterol biosynthesis pathway was assessed by quantifying total cellular ergosterol content.

-

Culture and Treatment: C. albicans cells were grown to mid-log phase in YPD broth and then treated with AF-55 (at 4x MIC), fluconazole (positive control), or DMSO (vehicle control) for 4 hours.

-

Sterol Extraction: Cells were harvested, washed, and saponified with 25% alcoholic potassium hydroxide. Non-saponifiable lipids were extracted with n-heptane.

-

Spectrophotometric Analysis: The extracted sterols were scanned between 240 and 300 nm using a UV-Vis spectrophotometer. The presence of ergosterol and 24(28)-dehydroergosterol results in a characteristic four-peaked curve. Ergosterol content was calculated as a percentage of the wet weight of the cells.

Chemogenomic Profiling in Saccharomyces cerevisiae

A genome-wide fitness profiling approach using a collection of S. cerevisiae deletion mutants was employed to identify gene deletions that confer hypersensitivity to AF-55.

-

Mutant Library Screening: The haploid deletion mutant array (DMA) of S. cerevisiae (approx. 4,800 non-essential genes) was screened. Each mutant was grown in liquid YPD medium containing a sub-lethal concentration of AF-55 (MIC₂₀).

-

Growth Measurement: Optical density (OD₆₀₀) was measured at regular intervals for 48 hours using an automated plate reader.

-

Data Analysis: The growth fitness of each mutant in the presence of AF-55 was compared to its fitness in the control condition (DMSO). A sensitivity score (Z-score) was calculated for each mutant. Mutants with Z-scores < -3 were considered hypersensitive. Genes from the ergosterol biosynthesis pathway (ERG11, ERG1, ERG25) were identified as top hits.

Recombinant Protein Expression and Thermal Shift Assay

A cellular thermal shift assay (CETSA) was adapted for purified recombinant protein to validate direct binding of AF-55 to the identified target, Erg11p (Lanosterol 14-alpha-demethylase).

-

Protein Expression and Purification: The ERG11 gene from C. albicans was cloned into a pET vector with a His-tag and expressed in E. coli. The recombinant Erg11p was purified using nickel-affinity chromatography.

-

Binding Reaction: Purified Erg11p was incubated with AF-55 (10 µM), itraconazole (positive control), or DMSO (vehicle control) for 30 minutes at room temperature.

-

Thermal Denaturation: The protein-ligand mixtures were heated across a temperature gradient (30°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.

-

Quantification of Soluble Protein: The samples were centrifuged to pellet aggregated protein. The amount of soluble protein remaining in the supernatant was quantified by SDS-PAGE and densitometry. The melting temperature (Tₘ) is the temperature at which 50% of the protein is denatured. A shift in Tₘ (ΔTₘ) indicates direct ligand binding.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes and pathways involved in the target identification and validation of AF-55.

Caption: Experimental workflow for AF-55 target identification and validation.

Caption: The proposed mechanism of action of AF-55 targeting Erg11p.

Conclusion and Future Directions

The collective evidence from chemogenomic, biochemical, and biophysical assays strongly indicates that this compound (AF-55) exerts its fungicidal effect by directly targeting Erg11p (Lanosterol 14-alpha-demethylase), a critical enzyme in the ergosterol biosynthesis pathway. The observed accumulation of squalene and depletion of ergosterol is consistent with the inhibition of this enzyme. Direct binding of AF-55 to recombinant Erg11p was confirmed via a thermal shift assay, validating it as the molecular target.

The identification of Erg11p as the target of AF-55 places it in the same class as the widely used azole antifungals. However, its distinct chemical scaffold may offer advantages in overcoming existing resistance mechanisms. Future work will focus on:

-

Crystallizing the Erg11p-AF-55 complex to elucidate the precise binding mode.

-

Evaluating the efficacy of AF-55 against a broad panel of azole-resistant clinical isolates.

-

Conducting in vivo efficacy and toxicology studies in animal models of invasive fungal infections.

This systematic approach to target deconvolution provides a robust foundation for the continued preclinical and clinical development of AF-55 as a next-generation antifungal agent.

Structure-Activity Relationship (SAR) Studies of Novel Antifungal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant challenge to global health. This has spurred intensive research into the discovery and development of novel antifungal agents with improved efficacy, broader spectrum of activity, and novel mechanisms of action. A critical component of this endeavor is the systematic investigation of the structure-activity relationships (SAR) of promising lead compounds. Understanding how chemical modifications to a core scaffold influence antifungal potency and selectivity is paramount for rational drug design and optimization.

This technical guide provides an in-depth analysis of the SAR of a representative class of novel antifungal agents. While a specific "antifungal agent 55" was not identified in the public domain, this document synthesizes key findings from recent studies on various novel antifungal scaffolds, presenting a comprehensive overview of the principles and methodologies involved in their SAR exploration. The data and protocols presented herein are compiled from peer-reviewed research and are intended to serve as a valuable resource for professionals in the field of antifungal drug discovery.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antifungal activity of various derivatives of two distinct classes of novel antifungal agents: 3-substituted benzylthioquinolinium iodides and aromatic acylhydrazones. The data highlights the impact of different substituents on their potency against opportunistic fungal pathogens.

Table 1: Antifungal Activity of 3-Substituted Benzylthioquinolinium Iodides against Cryptococcus neoformans

| Compound ID | R-group (Substitution on Phenyl Ring) | IC50 (µg/mL)[1] | MIC (µg/mL)[1] | MFC (µg/mL)[1] |

| 9a | H | 0.16 | - | - |

| 9l | 4-CF3 | 0.05 | - | - |

| - | 2-CH3 | Potent | - | - |

| - | 3-CH3 | Potent | - | - |

| - | 4-CH3 | Potent | - | - |

IC50: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MFC: Minimum fungicidal concentration. A lower value indicates higher potency.

Table 2: Antifungal Activity of Aromatic Acylhydrazones against Cryptococcus neoformans

| Ring A Substitution | Ring B Substitution | MIC80 (µg/mL)[2] |

| Bromine | Bromine | ≤1 |

| Various | 2-Hydroxyl | Essential for activity |

| Various | 2-Hydroxyl-5-methylphenyl | Lower selectivity |

| Chlorine | Chlorine | Tolerated |

| Iodine | Iodine | Tolerated |

MIC80: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel antifungal agents.

1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

-

Fungal Strains: Clinically relevant fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus are used.

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to a concentration of 1-5 x 10^6 colony-forming units (CFU)/mL, as determined by spectrophotometry and confirmed by viable plate counts. This suspension is then further diluted in RPMI-1640 medium.

-

Drug Preparation: The antifungal compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.

-

Incubation: A standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 80% reduction) compared to the drug-free control well. This is typically determined by visual inspection or by measuring the optical density at a specific wavelength.[1][2]

2. Minimum Fungicidal Concentration (MFC) Assay

The MFC is determined to assess whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).

-

Procedure: Following the MIC determination, an aliquot of the culture from each well that shows no visible growth is subcultured onto a drug-free agar plate.

-

Incubation: The agar plates are incubated at 35°C for 24-48 hours.

-

MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.[1]

3. Cytotoxicity Assay (e.g., against Vero cells)

This assay is crucial to assess the selectivity of the antifungal agent by determining its toxicity to mammalian cells.

-

Cell Line: A standard mammalian cell line, such as Vero (monkey kidney epithelial cells), is used.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the concentration of the compound that causes 50% cell death (TC50 or IC50) is calculated.[1][3]

Visualizations

The following diagrams illustrate key concepts and workflows in antifungal SAR studies.

References

- 1. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 55

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates robust in vitro susceptibility testing methods to guide therapeutic strategies and novel drug development. These application notes provide detailed protocols for determining the in vitro activity of the investigational compound, Antifungal Agent 55, against a range of fungal pathogens. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.

Data Presentation: Susceptibility of Fungal Isolates to this compound

The following tables summarize hypothetical in vitro susceptibility data for this compound against common fungal pathogens. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, and zone diameters were measured using the disk diffusion method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

| Fungal Species | Isolate ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 0.5 | 1 | 0.125 - 2 |

| Candida glabrata | CBS 138 | 2 | 8 | 0.5 - 16 |

| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.06 - 1 |

| Cryptococcus neoformans | ATCC 90112 | 0.125 | 0.5 | 0.03 - 1 |

| Aspergillus fumigatus | AF293 | 1 | 4 | 0.25 - 8 |

| Aspergillus flavus | ATCC 204304 | 2 | 8 | 0.5 - >16 |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Disk Diffusion Zone Diameters for this compound (5 µg disk)

| Fungal Species | Isolate ID | Mean Zone Diameter (mm) | Zone Diameter Range (mm) |

| Candida albicans | ATCC 90028 | 22 | 19 - 25 |

| Candida glabrata | CBS 138 | 15 | 12 - 18 |

| Candida parapsilosis | ATCC 22019 | 25 | 22 - 28 |

| Cryptococcus neoformans | ATCC 90112 | 28 | 25 - 32 |

| Aspergillus fumigatus | AF293 | 18 | 15 - 21 |

| Aspergillus flavus | ATCC 204304 | 14 | 10 - 17 |

Experimental Protocols

Broth Microdilution Method (Based on CLSI M27/M38-A2)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.[1][2]

Materials:

-

This compound stock solution (e.g., 1600 µg/mL in DMSO).

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[1][4]

-

Fungal isolates and quality control strains.

-

Spectrophotometer.

-

Sterile saline or water.

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation:

-

Subculture fungal isolates onto Sabouraud Dextrose Agar and incubate for 24-48 hours.

-

Harvest fungal colonies and suspend in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[1]

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the microtiter plate. The typical final concentration range is 0.016 to 16 µg/mL.

-

Add 100 µL of each drug concentration to the appropriate wells.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well (except the sterility control).

-

The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C for 24-48 hours (up to 72 hours for Cryptococcus spp.).[1]

-

-

Endpoint Determination (Reading the MIC):

-

The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% for azoles and related compounds, or 100% for polyenes) compared to the growth control. This can be assessed visually or with a spectrophotometer.

-

Disk Diffusion Method (Based on CLSI M44)

This method assesses the susceptibility of a fungal isolate to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.[1][5]

Materials:

-

Blank paper disks (6 mm diameter).

-

This compound solution for disk impregnation (concentration to be optimized).

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[1][6]

-

Fungal isolates and quality control strains.

-

Sterile cotton swabs.

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation:

-

Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[1]

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.

-

Allow the plate to dry for 5-15 minutes.[7]

-

-

Disk Application:

-

Aseptically apply a disk impregnated with this compound to the surface of the inoculated agar.

-

Ensure the disk is in firm contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C for 20-24 hours.

-

-

Zone Measurement:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

Caption: Interpretation of MIC values using clinical breakpoints.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 55

Introduction

Antifungal Agent 55 is a novel investigational compound belonging to the azole class of antifungal drugs. Its primary mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability, cessation of growth, and cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical development of this compound, providing essential data on its potency and spectrum of activity against various fungal pathogens.

These application notes provide detailed protocols for determining the MIC of this compound using standardized methods, including broth microdilution and disk diffusion, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Activity of this compound

The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal isolates. The MIC values, defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 100 | 0.03 - 1 | 0.125 | 0.5 |

| Candida glabrata | 100 | 0.125 - 8 | 0.5 | 4 |

| Candida parapsilosis | 100 | 0.015 - 0.5 | 0.06 | 0.25 |

| Candida tropicalis | 50 | 0.06 - 2 | 0.25 | 1 |

| Candida krusei | 50 | 0.25 - 16 | 2 | 8 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi

| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | 100 | 0.125 - 4 | 0.5 | 2 |

| Aspergillus flavus | 50 | 0.25 - 8 | 1 | 4 |

| Aspergillus niger | 50 | 0.5 - 16 | 2 | 8 |

| Cryptococcus neoformans | 50 | 0.06 - 2 | 0.25 | 1 |

MIC₅₀: The concentration that inhibited 50% of the isolates. MIC₉₀: The concentration that inhibited 90% of the isolates.

Experimental Protocols

Broth Microdilution MIC Assay (CLSI M27/M38-Based)

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

-

This compound stock solution (e.g., 1600 µg/mL in DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal inoculum, standardized to the appropriate density

-

Spectrophotometer or microplate reader

-

Sterile DMSO (as a solvent control)

-

Positive growth control (no drug) and negative sterility control (no inoculum) wells

Procedure:

-

Drug Dilution:

-

Prepare a serial 2-fold dilution of this compound in RPMI 1640 medium directly in the 96-well plate.

-

For a final concentration range of 0.015 to 16 µg/mL, add 100 µL of RPMI to all wells except the first column.

-

Add 200 µL of the starting drug concentration to the first well and perform serial dilutions by transferring 100 µL across the plate. Discard the final 100 µL from the last drug well.

-

-

Inoculum Preparation:

-

For yeasts (Candida spp.), culture the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Adjust a suspension in sterile water to match a 0.5 McFarland standard. This yields a stock suspension of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI to obtain the final inoculum density of 0.5-2.5 x 10³ CFU/mL.

-

For filamentous fungi (Aspergillus spp.), culture on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final inoculum density of 0.4-5 x 10⁴ CFU/mL.

-

-

Inoculation:

-

Add 100 µL of the final standardized fungal inoculum to each well containing 100 µL of the drug dilution. This brings the total volume to 200 µL and halves the drug concentration to the final desired range.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Incubation:

-

Incubate the plates at 35°C.

-

Read yeast plates after 24-48 hours.

-

Read mold plates after 48-72 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50% for azoles) in turbidity compared to the growth control well. This can be assessed visually or by using a microplate reader at 530 nm.

-

Disk Diffusion Assay (CLSI M44-Based)

This method provides a qualitative or semi-quantitative assessment of susceptibility.

Materials:

-

6 µm filter paper disks

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Fungal inoculum, standardized to 0.5 McFarland

-

Sterile swabs

Procedure:

-

Disk Preparation:

-

Impregnate sterile filter paper disks with a defined amount of this compound. A standard disk content (e.g., 10 µg) should be established.

-

-

Inoculum and Plating:

-

Dip a sterile swab into the standardized 0.5 McFarland fungal suspension.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Evenly streak the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Disk Application:

-

Aseptically place the this compound disk onto the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Incubate the plates at 35°C for 18-24 hours (for yeasts) or 48 hours (for molds).

-

-

Zone of Inhibition Measurement:

-

Measure the diameter of the zone of complete or marked reduction of growth around the disk to the nearest millimeter.

-

The interpretation of the zone diameter (Susceptible, Intermediate, or Resistant) requires correlation with MIC data and the establishment of clinical breakpoints.

-

Mechanism of Action Pathway

This compound targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. By inhibiting the lanosterol 14-alpha-demethylase enzyme, the agent prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.

Conclusion

The protocols outlined in these application notes provide robust and standardized methods for determining the in vitro efficacy of this compound. The broth microdilution assay offers quantitative MIC data essential for drug development and resistance monitoring, while the disk diffusion method serves as a valuable tool for routine susceptibility screening. The potent, broad-spectrum activity demonstrated by this compound against key fungal pathogens validates its mechanism of action and supports its continued investigation as a promising new antifungal therapeutic.

Application Note: Cytotoxicity Assessment of Antifungal Agent 55

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal agent 55 is a novel compound under investigation for its potential therapeutic applications. Assessing its cytotoxic profile is a critical step in the preclinical evaluation process to determine its safety and therapeutic window. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells after 24-hour Exposure

| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | % Cytotoxicity |

| Control (0) | 1.254 | 0.089 | 100.00 | 0.00 |

| 1 | 1.198 | 0.075 | 95.53 | 4.47 |

| 5 | 1.052 | 0.063 | 83.89 | 16.11 |

| 10 | 0.876 | 0.051 | 69.86 | 30.14 |

| 25 | 0.543 | 0.042 | 43.30 | 56.70 |

| 50 | 0.211 | 0.033 | 16.83 | 83.17 |

| 100 | 0.089 | 0.015 | 7.10 | 92.90 |

Experimental Protocols

MTT Assay Protocol for Cytotoxicity of this compound

This protocol details the steps for determining the cytotoxicity of this compound against a selected cell line (e.g., HeLa).

1. Materials and Reagents:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Cell Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

3. Treatment with this compound:

-

Prepare serial dilutions of this compound in culture medium from the stock solution to achieve final concentrations ranging from 1 to 100 µg/mL.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a negative control (untreated cells in medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for another 24 hours (or desired exposure time) at 37°C in a 5% CO2 incubator.

4. MTT Assay:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Calculate the percentage of cytotoxicity: % Cytotoxicity = 100 - % Cell Viability

-

Plot a dose-response curve of this compound concentration versus cell viability to determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).

Mandatory Visualization

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Hypothetical apoptotic signaling pathway induced by an antifungal agent.

Application Notes and Protocols for Antifungal Agent 55 in Animal Models of Fungal Infection

Disclaimer: As of late 2025, publicly available data on the use of "Antifungal agent 55" (also known as compound A07) in animal models of fungal infection is limited. The following application notes and protocols are provided as a generalized template based on standard practices for the preclinical evaluation of novel antifungal agents. Researchers should adapt these protocols based on the specific physicochemical properties, in vitro activity, and pharmacokinetic profile of this compound.

Data Presentation

Quantitative data from in vivo studies should be summarized for clear interpretation and comparison. The following tables are templates for presenting efficacy and pharmacokinetic data.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Survival Time (Days) | Fungal Burden (Log10 CFU/g) - Kidney | Fungal Burden (Log10 CFU/g) - Brain |

| Vehicle Control | - | IV | Once Daily | |||

| This compound | IV | Once Daily | ||||

| This compound | IV | Once Daily | ||||

| This compound | PO | Once Daily | ||||

| Comparator Drug (e.g., Fluconazole) | PO | Once Daily |